molecular formula C22H16N2O3 B2953081 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide CAS No. 477511-03-8

3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide

Cat. No.: B2953081
CAS No.: 477511-03-8
M. Wt: 356.381
InChI Key: IFMWYADKDDSEGN-UHFFFAOYSA-N
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Description

3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzofuran derivatives demonstrate a wide spectrum of pharmacological activities. A key area of research for these compounds is in oncology. Studies on structurally similar benzofuran-2-carboxamides have shown that the core scaffold can be modified to produce potent anti-proliferative effects against various cancer cell lines. The planar structure of the benzofuran ring system allows it to interact with biological targets, and the introduction of specific amide substitutions, such as the [1,1'-biphenyl]-4-amido group in this compound, is a strategy explored to enhance binding affinity and selectivity in cancer research . Furthermore, benzofuran-2-carboxamide derivatives are actively investigated for their potential in neuroscience, particularly as modulators of amyloid-beta (Aβ42) aggregation, a key pathological feature of Alzheimer's disease . The structural motif of a benzofuran core linked to a substituted phenyl ring via a carboxamide bridge is common in small molecules designed to probe the mechanisms of protein misfolding and aggregation . The presence of the carboxamide and amido groups in its structure suggests potential for hydrogen bonding, which can be crucial for interactions with biological targets. Researchers can utilize this compound as a chemical tool to study these mechanisms or as a building block in the synthesis of more complex molecules for pharmaceutical development.

Properties

IUPAC Name

3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-21(25)20-19(17-8-4-5-9-18(17)27-20)24-22(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWYADKDDSEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the biphenyl moiety. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by amide bond formation with a biphenyl derivative. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and ability to produce high yields. This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide, enabling comparative analysis of molecular features and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Data Source
3-{[1,1'-Biphenyl]-4-amido}-1-benzofuran-2-carboxamide C₂₁H₁₆N₂O₄ 360.4 Benzofuran core, biphenyl-4-amido, carboxamide Inferred
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5) C₂₉H₂₁FN₂O₃ 464.5 Acetamido linker, 3-fluorophenyl carboxamide
[1,1′-Biphenyl]-2-carboxylic acid derivative (UNII: U5SYW473RQ) C₃₃H₃₀N₄O₂ 514.6 Benzimidazole core, biphenyl-carboxylic acid
Organotellurium Compounds (B–E) Varies Varies Biphenyl-4-amine with Te/Br substituents

Key Comparative Insights

Substituent Effects on Molecular Weight and Complexity The target compound’s molecular weight (~360.4 g/mol) is significantly lower than the fluorinated analog (464.5 g/mol ) and the benzimidazole-based derivative (514.6 g/mol ).

Role of Heterocyclic Cores

  • Benzofuran vs. Benzimidazole : The benzofuran core (evident in the target and ’s compound) offers rigidity and moderate polarity, while benzimidazole () facilitates hydrogen bonding due to its nitrogen-rich structure . This distinction may influence target selectivity in therapeutic applications.

Impact of Halogenation and Organometallic Groups The fluorinated analog () introduces electronegativity and lipophilicity, which could enhance membrane permeability compared to the non-fluorinated target compound . In contrast, organotellurium compounds () exhibit distinct reactivity and toxicity profiles due to the presence of tellurium, limiting their biomedical utility despite structural similarities in the biphenyl motif .

Theoretical Stability and Electronic Properties Density Functional Theory (DFT) studies on biphenyl-4-amine organotellurium compounds () reveal that substituents like bromine or tellurium significantly alter electronic distribution and steric bulk . While analogous data for the target compound are unavailable, its biphenyl-4-amido group likely confers planar geometry and conjugation stability, akin to the biphenyl-4-amine derivatives.

Biological Activity

The compound 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is a derivative of benzofuran, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is C25H18N2O4C_{25}H_{18}N_{2}O_{4}. The structure features a benzofuran moiety linked to a biphenyl group through an amide bond. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that benzofuran derivatives can inhibit cancer cell proliferation.
  • Neuroprotective Effects : Certain compounds have demonstrated the ability to protect neuronal cells from cytotoxicity.
  • Antimicrobial Activity : Benzofuran derivatives have been evaluated for their effectiveness against various pathogens.

The biological activity of 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is believed to be mediated through several mechanisms:

  • Inhibition of Amyloid-beta Aggregation : Similar compounds have been shown to modulate amyloid-beta aggregation, which is relevant in Alzheimer's disease research. For instance, certain benzofuran derivatives can either promote or inhibit fibrillogenesis depending on their structural features and concentrations .
  • Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways and cellular functions.

Case Studies

  • Neuroprotection Against Aβ42-Induced Cytotoxicity :
    • A study demonstrated that benzofuran derivatives provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. The compounds were able to bind and modulate the Aβ42 aggregation pathway effectively .
  • Anticancer Activity :
    • Research has shown that certain benzofuran derivatives exhibit potent anticancer activity against various cancer cell lines. For example, modifications in the benzofuran structure led to increased antiproliferative effects, indicating that structural optimization can enhance biological activity .

Comparative Data Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamideBenzofuran + biphenylAnticancer, NeuroprotectiveModulates Aβ42 aggregation
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzofuranMethyl and methoxy substitutionsAnticancerEnhanced antiproliferative activity
4-Methylphenyl-benzofuran derivativeBenzofuran + phenylAntimicrobialBroad-spectrum activity

Q & A

Q. What key structural features of 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide influence its reactivity and bioactivity?

The compound's benzofuran core and biphenyl-4-amido substituent are critical. The benzofuran ring provides π-conjugation and rigidity, enhancing binding to hydrophobic pockets in biological targets. The biphenyl group introduces steric bulk and additional π-π stacking interactions, which can modulate selectivity and potency. Substituent positioning (e.g., amide linkage at C3 of benzofuran) affects hydrogen-bonding potential and solubility .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization steps?

Synthesis typically involves:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via cyclization of 2-hydroxyacetophenones.
  • Step 2 : C-H arylation at the biphenyl position using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the biphenyl group.
  • Step 3 : Amidation via activation of the carboxylic acid (e.g., using EDCI/HOBt) to attach the biphenyl-4-amine moiety. Key optimizations include controlling reaction temperature during C-H activation to minimize byproducts and using anhydrous conditions during amidation to prevent hydrolysis .

Q. Which analytical techniques are recommended for characterizing this compound and assessing purity?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify purity (>95% by area normalization).
  • Differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions?

Apply a full factorial design to evaluate variables like catalyst loading (Pd%), reaction time, and solvent polarity. For example:

FactorLow LevelHigh Level
Pd catalyst (%)2%5%
Reaction time (h)1224
SolventDMFTHF
Analyze yield and byproduct formation using ANOVA to identify interactions (e.g., higher Pd% in DMF reduces reaction time but increases cost). Response surface methodology (RSM) can further refine optimal conditions .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., known kinase inhibitors for enzymatic assays).
  • Solubility Check : Measure compound solubility in assay buffers (e.g., DMSO tolerance ≤1% to avoid solvent interference).
  • Metabolite Screening : Use LC-MS to detect degradation products in cell-based assays that may explain potency loss.
  • Target Engagement Studies : Employ biophysical methods (SPR, ITC) to directly measure binding affinities .

Q. What role do computational simulations play in understanding target interactions?

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling identifies structural modifications to enhance potency (e.g., logP optimization for blood-brain barrier penetration) .

Q. How can scale-up discrepancies in reaction yields be addressed?

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in pilot-scale reactors.
  • Heat Transfer : Monitor exothermic steps with in-situ IR spectroscopy to prevent thermal runaway.
  • Byproduct Management : Implement continuous flow chemistry for intermediates prone to degradation in batch processes .

Q. What methodologies ensure reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progression.
  • Intermediate Stability Studies : Store intermediates under inert atmosphere (N₂) at −20°C to prevent oxidation.
  • Critical Quality Attributes (CQAs) : Define acceptance criteria for each step (e.g., ≥90% conversion in C-H arylation) .

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